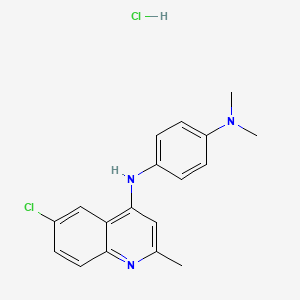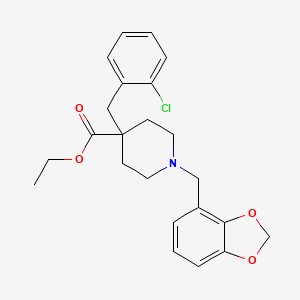![molecular formula C15H15NO2S B4995939 N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as HMTA, is a chemical compound that has been synthesized for various scientific research applications. It is a thioamide derivative of hydroxamic acid and is known to possess anti-inflammatory and antioxidant properties.
科学研究应用
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
作用机制
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide exerts its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS). It has also been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which further contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to decrease the levels of ROS and lipid peroxidation products, which are indicators of oxidative stress. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
实验室实验的优点和局限性
One of the advantages of using N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and antioxidant compounds. However, its solubility in water is limited, which may pose a challenge in certain experimental setups. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
未来方向
There are several future directions for the study of N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide. One potential area of research is its potential use as a therapeutic agent for inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Finally, the potential use of this compound in combination with other anti-inflammatory and antioxidant compounds should be explored to determine its synergistic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. The development of more efficient synthesis methods and the exploration of its potential synergistic effects with other compounds are also areas of future research.
合成方法
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide can be synthesized through the reaction of 2-hydroxybenzoyl chloride with 4-methylthiophenol in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final product, this compound.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-6-8-12(9-7-11)19-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIASQIVWKALSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)

![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)
![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)